

GSK9311 appropriate concentration range

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: **GSK9311**

Cat. No.: S529519

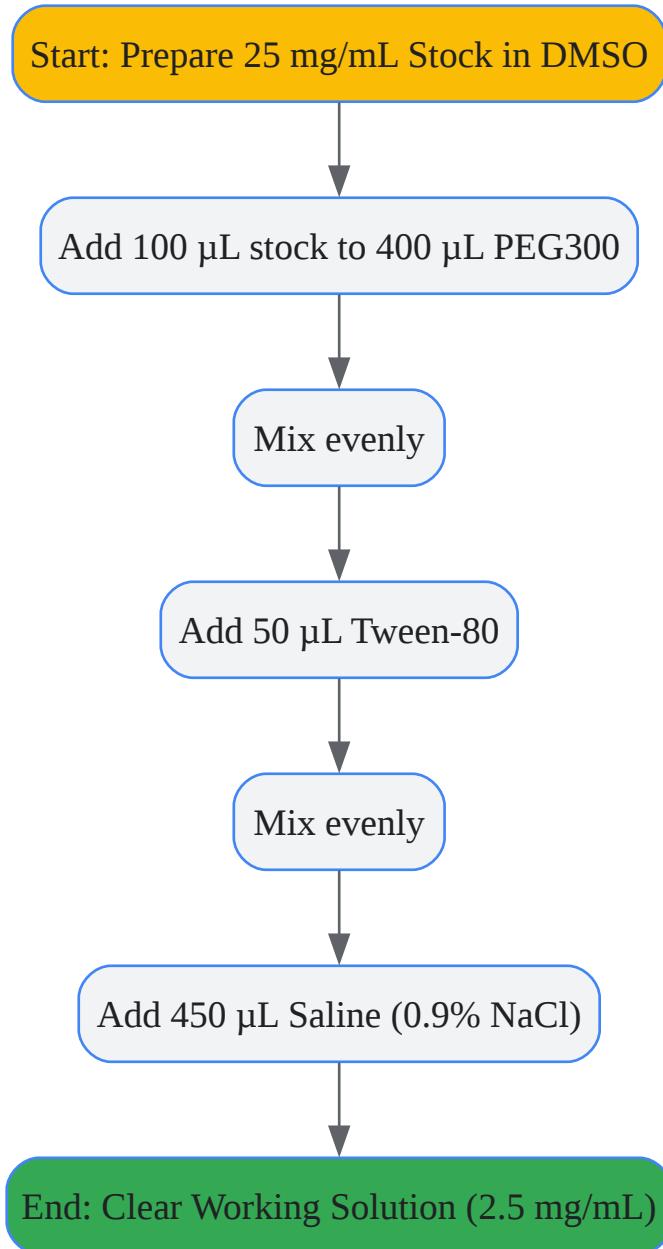
Get Quote

GSK9311 Experimental Data Summary

Parameter	Value	Notes / Source
Primary Research Application	Negative Control [1] [2] [3]	Less active analogue of BRPF1 inhibitor GSK6853.

| **Biological Activity (pIC50)** | BRPF1: 6.0 [1] [2] [3] BRPF2: 4.3 [1] [2] [3] | pIC50 = -log(IC50); higher value indicates greater potency. | | **Recommended Stock Concentration** | 10 mM (in DMSO) [1] [4] | Standard concentration for preparing working solutions. | | **Solubility (DMSO)** | 30 mg/mL (68.57 mM) [3] to 100 mg/mL (228.56 mM) [1] | Sonication is recommended to aid dissolution [3]. | | **Solubility (Water)** | <1 mg/mL [4] | Very low aqueous solubility. | | **Suggested Working Concentration** | $\leq 1 \mu\text{M}$ [4] | Recommended maximum for cell-based assays to minimize off-target effects. |

Frequently Asked Questions (FAQs)


Q1: What is the primary purpose of GSK9311 in research? **GSK9311** is specifically designed to serve as a **negative control** in experiments studying BRPF bromodomain function [1] [2] [3]. It is a less active analogue of the potent BRPF1 inhibitor GSK6853. Using **GSK9311** helps researchers distinguish the specific effects of BRPF1 inhibition from non-specific or off-target effects caused by the chemical structure of the inhibitor itself.

Q2: How should I prepare and store stock solutions of GSK9311?

- **Solvent:** Prepare stock solutions in **DMSO** [1] [3].
- **Concentration:** A 10 mM stock solution is commonly used [1].
- **Storage:**
 - **Powder:** Store at -20°C for 3 years or at 4°C for 2 years [1].
 - **Stock Solution:** Store at -80°C for 2 years or at -20°C for 1 year [1]. It is best practice to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q3: What should I do if my experiment requires aqueous conditions? Due to its very low solubility in water (<1 mg/mL) [4], you will need to use a solvent carrier to prepare working solutions for cellular assays.

The following is a standard protocol for preparing a 2.5 mg/mL working solution:

Click to download full resolution via product page

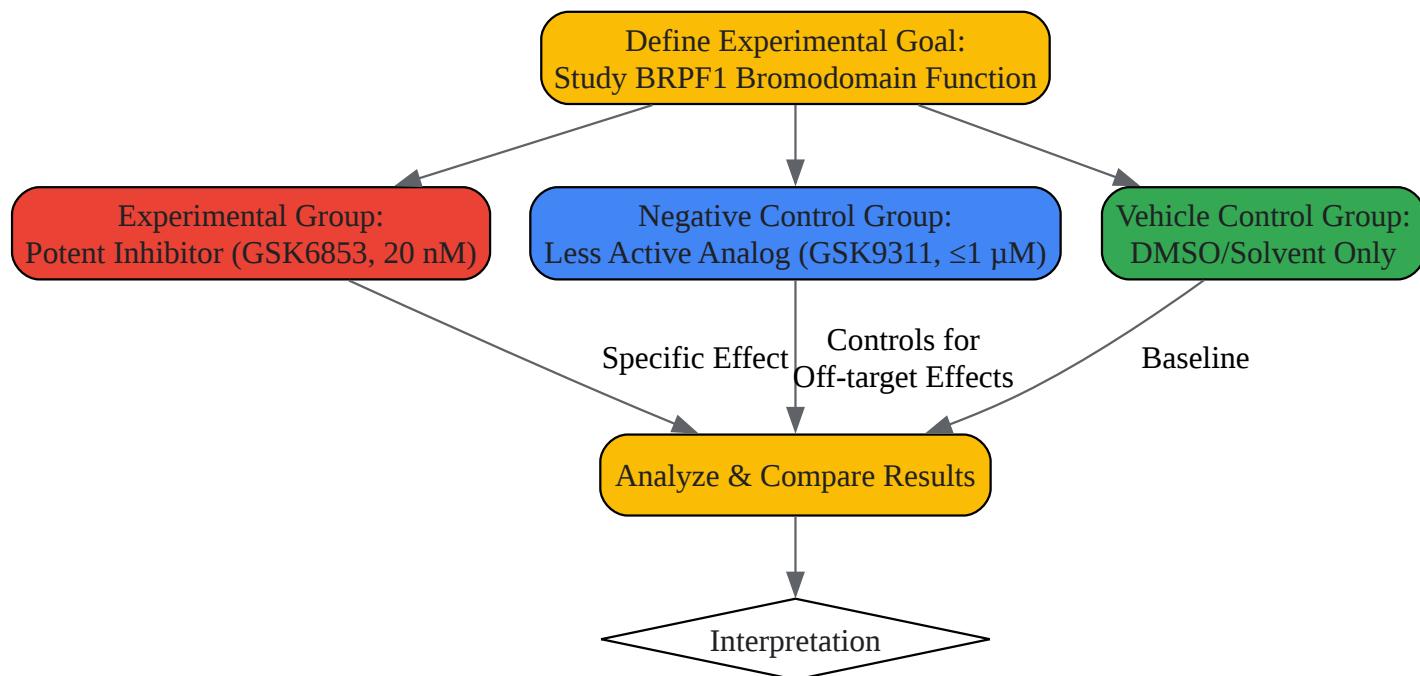
This workflow illustrates the sequential steps to create a stable, clear aqueous working solution for in vitro experiments [1] [4].

Troubleshooting Guide

Problem 1: Precipitate forms in the working solution.

- **Cause:** The compound may be coming out of solution due to the aqueous buffer.
- **Solution:** Ensure you add the solvents in the sequence shown in the diagram above. Sonication can be used after each mixing step to help maintain solubility [1]. Always visually inspect the solution for clarity before use.

Problem 2: No biological effect is observed in my assay.


- **Cause:** This is the intended function of **GSK9311**. As a negative control, it should have minimal activity compared to its active analogue, GSK6853.
- **Solution:** Confirm the performance of your experimental system by including the **active compound GSK6853** (at low nanomolar concentrations, e.g., 20 nM) [4] as a positive control. A significant effect with GSK6853 but not with **GSK9311** validates your assay.

Problem 3: I observe unexpected cellular toxicity.

- **Cause:** Using concentrations higher than 1 μ M may lead to off-target effects [4].
- **Solution:** Ensure your working concentration does not exceed the recommended **1 μ M**. Re-prepare fresh solutions from your stock to ensure accurate dosing.

Experimental Workflow: Using **GSK9311** as a Negative Control

To clearly understand the role of **GSK9311** in a typical experiment, the following diagram outlines the basic workflow and logical relationship between the control and experimental groups:

Click to download full resolution via product page

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. GSK9311 | BRPF Bromodomain Inhibitor [medchemexpress.com]
2. GSK9311 hydrochloride | Epigenetic Reader Domain [targetmol.com]
3. | Epigenetic Reader Domain | TargetMol GSK 9311 [targetmol.com]
4. | Epigenetic Reader Domain | CAS 1923851-49-3 | Buy... GSK 9311 [invivochem.com]

To cite this document: Smolecule. [GSK9311 appropriate concentration range]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b529519#gsk9311-appropriate-concentration-range>]

concentration-range]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com